2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid
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Overview
Description
2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid is a complex organic compound that features a morpholine ring, a sulfonyl group, and a phenylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the morpholine ring followed by sulfonylation and subsequent coupling with a phenylcarbamoyl group. The reaction conditions often require the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid include:
Morpholine derivatives: These compounds share the morpholine ring structure and exhibit similar chemical properties.
Piperazine derivatives: These compounds have a similar ring structure and are used in various medicinal applications.
Piperidine derivatives: These compounds also share structural similarities and are explored for their pharmacological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple scientific disciplines.
Properties
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6S/c21-17(15-3-1-2-4-16(15)18(22)23)19-13-5-7-14(8-6-13)27(24,25)20-9-11-26-12-10-20/h5-8,15-16H,1-4,9-12H2,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENXCJHCGKRXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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